

(3-Isopropoxypyphenyl)methanamine: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Isopropoxypyphenyl)methanamine

Cat. No.: B3012728

[Get Quote](#)

Introduction

(3-Isopropoxypyphenyl)methanamine, also known as 3-isopropoxypybenzylamine, is a primary amine that has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features—a reactive primary amine, a flexible isopropoxy group, and a modifiable aromatic ring—make it an attractive starting material for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the synthesis, properties, and key applications of **(3-Isopropoxypyphenyl)methanamine**, with a focus on its utility in the development of pharmaceuticals and other functional molecules. The strategic incorporation of the isopropoxy group can enhance pharmacokinetic properties by influencing lipophilicity and metabolic stability, making this building block particularly relevant to drug discovery professionals.^{[1][2][3]}

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. Below is a summary of the key properties of **(3-isopropoxypyphenyl)methanamine**.

Physicochemical Data

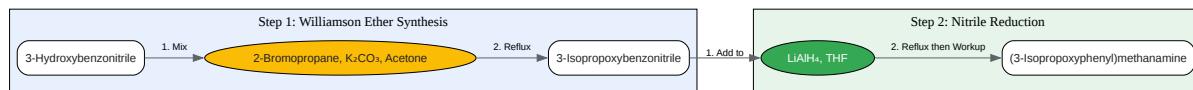
Property	Value	Source
CAS Number	400771-44-0	Alchem Pharmtech
Molecular Formula	C ₁₀ H ₁₅ NO	CymitQuimica[4]
Molecular Weight	165.23 g/mol	CymitQuimica[4]
Boiling Point	258.8 °C at 760 mmHg	CymitQuimica[4]
XLogP3	2.2	CymitQuimica[4]
Topological Polar Surface Area	35.2 Å ²	CymitQuimica[4]
Hydrogen Bond Donor Count	1	CymitQuimica[4]
Hydrogen Bond Acceptor Count	2	CymitQuimica[4]

Spectroscopic Characterization (Predicted)

While experimental spectra for **(3-isopropoxyphenyl)methanamine** are not readily available in the public domain, a predicted spectroscopic profile can be extrapolated from data on analogous structures.[5][6] Researchers should verify these characteristics on their own material.

- ¹H NMR (CDCl₃, 400 MHz):

- δ 7.20-7.30 (t, 1H, Ar-H)
- δ 6.75-6.85 (m, 3H, Ar-H)
- δ 4.50-4.65 (sept, 1H, -OCH(CH₃)₂)
- δ 3.85 (s, 2H, -CH₂NH₂)
- δ 1.50 (br s, 2H, -NH₂)
- δ 1.35 (d, 6H, -OCH(CH₃)₂)


- ¹³C NMR (CDCl₃, 100 MHz):

- δ 158.5 (Ar-C-O)
- δ 144.0 (Ar-C)
- δ 129.5 (Ar-CH)
- δ 119.0 (Ar-CH)
- δ 114.0 (Ar-CH)
- δ 113.5 (Ar-CH)
- δ 70.0 (-OCH(CH₃)₂)
- δ 46.5 (-CH₂NH₂)
- δ 22.0 (-OCH(CH₃)₂)

- IR (KBr, cm⁻¹):
 - 3350-3250 (N-H stretch, primary amine)
 - 3050-3000 (C-H stretch, aromatic)
 - 2980-2850 (C-H stretch, aliphatic)
 - 1600, 1490 (C=C stretch, aromatic)
 - 1250-1200 (C-O stretch, aryl ether)
 - 1100-1000 (C-N stretch)

Synthesis of (3-Isopropoxyphenyl)methanamine

The synthesis of **(3-isopropoxyphenyl)methanamine** can be efficiently achieved in a two-step sequence starting from the commercially available 3-hydroxybenzonitrile. This pathway involves an initial Williamson ether synthesis followed by the reduction of the nitrile functionality.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to **(3-Isopropoxyphenyl)methanamine**.

Experimental Protocol: Synthesis of 3-Isopropoxybenzonitrile

Causality: The Williamson ether synthesis is a reliable and high-yielding method for the formation of ethers from an alkoxide and a primary or secondary alkyl halide. In this case, the phenoxide is generated in situ from 3-hydroxybenzonitrile using a mild base, potassium carbonate. Acetone is a suitable polar aprotic solvent for this S_N2 reaction.

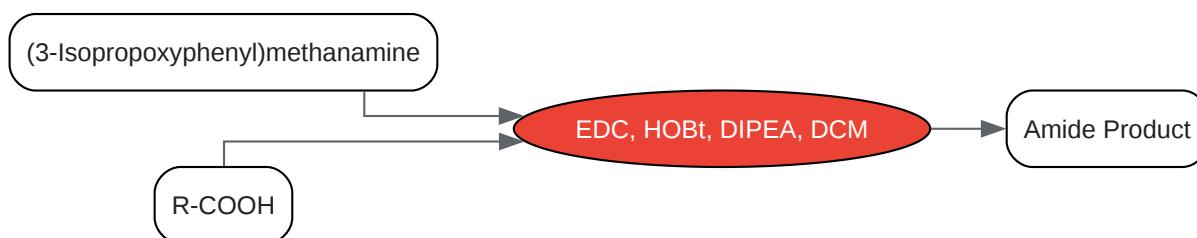
Step-by-Step Methodology:

- Reaction Setup: To a stirred solution of 3-hydroxybenzonitrile (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and 2-bromopropane (1.2 eq).
- Reaction Conditions: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
- Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford crude 3-isopropoxybenzonitrile, which can be purified by column chromatography on silica gel.

Experimental Protocol: Reduction to (3-Isopropoxyphenyl)methanamine

Causality: Lithium aluminum hydride (LiAlH_4) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction proceeds via nucleophilic attack of the hydride on the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine. Anhydrous conditions are crucial as LiAlH_4 reacts violently with water. The Fieser workup is a standard and safe procedure for quenching LiAlH_4 reactions.^[7]

Step-by-Step Methodology:


- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
- Addition of Nitrile: Slowly add a solution of 3-isopropoxybenzonitrile (1.0 eq) in anhydrous THF to the LiAlH_4 suspension via a dropping funnel.
- Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.
- Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL per x g of LiAlH_4), 15% aqueous sodium hydroxide (x mL per x g of LiAlH_4), and then water again (3x mL per x g of LiAlH_4).^[7]
- Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate. Concentrate the combined filtrates under reduced pressure to yield **(3-isopropoxyphenyl)methanamine**. The product can be further purified by distillation under reduced pressure if necessary.

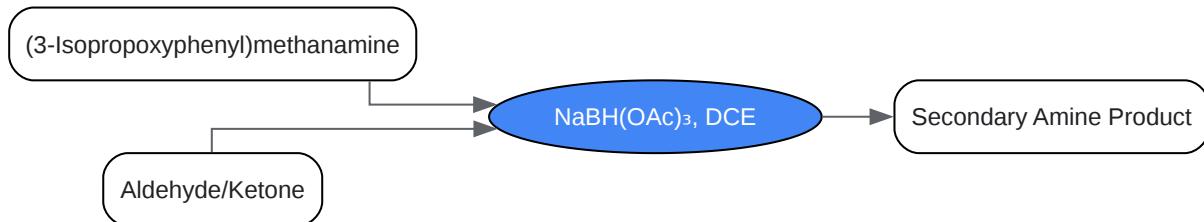
(3-Isopropoxyphenyl)methanamine as a Synthetic Building Block

The primary amine functionality of **(3-isopropoxyphenyl)methanamine** is a versatile handle for a variety of chemical transformations, most notably amide bond formation and reductive amination.

Amide Bond Formation

The reaction of **(3-isopropoxyphenyl)methanamine** with carboxylic acids to form amides is a cornerstone of its application in medicinal chemistry. Peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBr) are commonly employed to facilitate this transformation under mild conditions, minimizing side reactions and preserving stereochemical integrity where applicable.[8][9][10]

[Click to download full resolution via product page](#)


Caption: General scheme for amide bond formation.

Step-by-Step Protocol for EDC/HOBr Coupling:

- Activation: To a stirred solution of the carboxylic acid (1.0 eq) and HOBr (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide), add EDC (1.2 eq) at 0 °C. Stir the mixture for 30 minutes to form the active ester.
- Amine Addition: Add a solution of **(3-isopropoxyphenyl)methanamine** (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Workup and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic phase, concentrate, and purify the resulting amide by column chromatography or recrystallization.

Reductive Amination

Reductive amination provides a direct route to secondary and tertiary amines by reacting **(3-isopropoxyphenyl)methanamine** with aldehydes or ketones in the presence of a reducing agent. This reaction is highly efficient for the formation of C-N bonds.[11][12]

[Click to download full resolution via product page](#)

Caption: Reductive amination workflow.

Step-by-Step Protocol for Reductive Amination:

- **Imine Formation:** In a suitable solvent such as dichloroethane (DCE) or methanol, combine **(3-isopropoxyphenyl)methanamine** (1.0 eq) and the desired aldehyde or ketone (1.1 eq). Stir at room temperature for 1-2 hours to facilitate imine formation. The addition of a catalytic amount of acetic acid can accelerate this step.
- **Reduction:** Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)_3) (1.5 eq) portion-wise to the reaction mixture.
- **Reaction:** Continue stirring at room temperature for 3-12 hours until the reaction is complete as monitored by TLC or LC-MS.
- **Workup and Purification:** Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. The crude secondary amine can then be purified by column chromatography.

Conclusion

(3-Isopropoxyphenyl)methanamine stands out as a building block of significant utility for synthetic and medicinal chemists. Its straightforward synthesis and the versatile reactivity of its

primary amine group allow for its incorporation into a wide range of molecular scaffolds. The presence of the isopropoxy moiety offers a valuable tool for modulating the physicochemical properties of target molecules, a critical aspect in the design of novel therapeutics. The protocols outlined in this guide provide a robust foundation for the effective application of this compound in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. wpage.unina.it [wpage.unina.it]
- 3. researchgate.net [researchgate.net]
- 4. 1-(3-Isopropoxyphenyl)methanamine | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 7. Workup [chem.rochester.edu]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [(3-Isopropoxyphenyl)methanamine: A Versatile Building Block in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3012728#3-isopropoxyphenyl-methanamine-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com